Phosphoramidothioic acid

Description

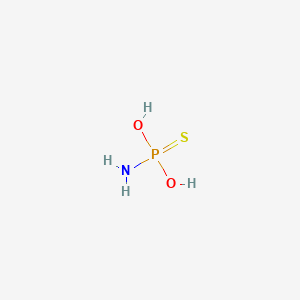

Structure

2D Structure

3D Structure

Properties

CAS No. |

13847-10-4 |

|---|---|

Molecular Formula |

H4NO2PS |

Molecular Weight |

113.08 g/mol |

InChI |

InChI=1S/H4NO2PS/c1-4(2,3)5/h(H4,1,2,3,5) |

InChI Key |

RJBIAAZJODIFHR-UHFFFAOYSA-N |

SMILES |

NP(=S)(O)O |

Isomeric SMILES |

NP(=O)(O)S |

Canonical SMILES |

NP(=S)(O)O |

Other CAS No. |

13847-10-4 |

Synonyms |

phosphoramidothioic acid phosphoramidothioic acid, diammonium salt phosphoramidothiolate |

Origin of Product |

United States |

Synthetic Methodologies for Phosphoramidothioic Acid and Its Diverse Derivatives

Strategic Approaches to P-N and P-S Bond Formation

The construction of the phosphoramidothioate core relies on the controlled formation of P-N and P-S bonds. The sequence and nature of these bond-forming reactions are critical in determining the final structure and purity of the product.

A primary and versatile method for creating the P-N and P-S bonds involves the condensation of phosphorus halides with appropriate amine and thiol nucleophiles. A common precursor for many phosphoramidothioic acid derivatives is thiophosphoryl chloride (PSCl₃).

A representative multi-step synthesis of O,O-dimethyl phosphoramidothioate begins with the reaction of phosphorus trichloride (B1173362) (PCl₃) with sulfur to form thiophosphoryl chloride. This intermediate is then reacted with methanol (B129727) to yield O-methyl phosphorodichloridothioate. Subsequent reaction with a methyl lye solution forms O,O-dimethyl phosphorochloridothioate. Finally, amination of this chlorinated intermediate with sodium hydroxide (B78521) and ammonium (B1175870) hydroxide yields the desired O,O-dimethyl phosphoramidothioate google.com. The entire process is typically carried out in a solvent like dichloromethane to maintain the intermediates in solution google.com.

The general applicability of this approach allows for the synthesis of a variety of derivatives by choosing different amines and thiols. For instance, O,S-dialkyl phosphoramidothioates can be synthesized by reacting O,O-dialkyl chlorophosphorothioate with ammonia or a primary alkylamine, followed by a heating step in the presence of an alkylating agent to induce isomerization nih.gov.

Table 1: Key Intermediates in the Synthesis of O,O-dimethyl phosphoramidothioate

| Precursor | Reagents | Intermediate |

| Phosphorus trichloride (PCl₃) | Sulfur, Catalyst | Thiophosphoryl chloride (PSCl₃) |

| Thiophosphoryl chloride (PSCl₃) | Methanol | O-methyl phosphorodichloridothioate |

| O-methyl phosphorodichloridothioate | Methyl lye | O,O-dimethyl phosphorochloridothioate |

| O,O-dimethyl phosphorochloridothioate | Sodium hydroxide, Ammonium hydroxide | O,O-dimethyl phosphoramidothioate |

This table outlines the sequential conversion of starting materials to the final product in a common synthetic route.

Alternative strategies involve the introduction of the sulfur or nitrogen atom at a later stage of the synthesis. Thiolation of a pre-formed phosphoramidate (B1195095) or amidation of a phosphorothioate (B77711) provides flexibility in the synthetic design.

Thiolation of Phosphoramidates: This approach involves the conversion of a P=O bond in a phosphoramidate to a P=S bond. This can be achieved using various sulfurizing agents. For instance, in the context of oligonucleotide synthesis, H-phosphonate linkages can be sulfurized using elemental sulfur in pyridine to yield phosphorothioate bonds quantitatively google.com. This method is adaptable for the synthesis of phosphoramidothioate derivatives.

Amidation of Phosphorothioates: Conversely, a P-N bond can be formed by the amidation of a suitable phosphorothioate precursor. A common method involves the reaction of a phosphorochloridothioate with an amine. For example, O,O-dimethyl phosphorochloridothioate can be reacted with ammonia to form O,O-dimethyl phosphoramidothioate nih.gov. In solid-phase synthesis, the amidation of H-phosphonate and H-phosphinate linkages can be achieved using a mixture of carbon tetrachloride and an amine in dichloromethane google.com.

Elaboration of Functionalized this compound Esters

Once the core phosphoramidothioate structure is established, further modifications can be made to introduce a variety of organic moieties, leading to a diverse range of functionalized esters.

Esterification: The direct esterification of this compound is a viable route to its esters. This typically involves reacting the acid with an alcohol under conditions that promote the removal of water. More commonly, the synthesis of esters is achieved by reacting a phosphoramidothioic halide with an alcohol or by the methods described in section 2.1.1 where an alcohol is used as a nucleophile.

Transesterification: Transesterification is a powerful method for modifying the ester groups of a phosphoramidothioate. This process involves exchanging the existing alkoxy group of an ester with a different alcohol, often catalyzed by an acid or a base wikipedia.orgnih.gov. The reaction equilibrium can be driven towards the desired product by using the new alcohol as a solvent or by removing the alcohol that is being replaced wikipedia.orgnih.gov. This method is particularly useful for introducing more complex or functionalized alcohol moieties. For example, a mild and concise synthesis of aryloxy phosphoramidate prodrugs of various alcohols has been developed via a transesterification reaction using diphenyl phosphoramidates as the phosphoryl donor nih.gov.

The functional diversity of this compound derivatives is greatly expanded by the introduction of various organic groups at the nitrogen, sulfur, or oxygen atoms.

This can be achieved by starting with functionalized amines, thiols, or alcohols during the initial condensation reactions. For instance, the ProTide (pronucleotide) approach involves attaching an amino acid ester to a nucleoside aryl phosphate (B84403) via a P-N bond, creating a phosphoramidate prodrug nih.gov. This strategy can be adapted to this compound derivatives to enhance properties like cell permeability. The synthesis involves coupling the parent molecule with a pre-synthesized phosphoramidate moiety containing the desired amino acid and aryl groups nih.govresearchgate.net.

Furthermore, post-synthesis modifications can be performed. For example, the nitrogen atom of the phosphoramidothioate can be acylated to introduce additional functional groups. This is exemplified by the synthesis of O,S-Dimethyl dichloroacetylphosphoramidothioate nih.gov.

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic chemistry have provided new tools to overcome some of the limitations of traditional methods, offering improved yields, shorter reaction times, and access to novel structures.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable technique in organic synthesis, often leading to dramatic reductions in reaction times and improved yields youtube.com. In the context of organophosphorus chemistry, microwave-assisted methods have been successfully applied to the phosphitylation of nucleosides for the preparation of phosphoramidites, a key step in oligonucleotide synthesis nih.govnih.gov. This technology can be effectively applied to the synthesis of this compound derivatives, particularly in the condensation and functionalization steps.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and ease of scalability nih.govmdpi.com. The in-situ generation and immediate use of reactive intermediates, which is often the case in phosphorus chemistry, can be safely managed in a flow reactor nih.gov. This methodology is well-suited for the multi-step synthesis of this compound derivatives, allowing for the sequential addition of reagents and purification in a continuous stream mdpi.comuc.pt.

Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis offers unparalleled stereoselectivity. While the chemical synthesis of chiral phosphorothioates often results in a mixture of diastereomers, enzymatic methods can provide access to chirally pure compounds google.com. For example, engineered phosphotriesterases have been used for the stereoselective hydrolysis of prochiral organophosphothioate triesters to produce chiral organophosphothioic acids tamu.edu. This approach holds significant promise for the synthesis of enantiomerically pure this compound derivatives, which can be crucial for biological applications.

Chemo-, Regio-, and Stereoselective Synthesis

The synthesis of this compound and its derivatives presents considerable challenges in achieving high levels of selectivity due to the multifunctional nature of the molecule. The phosphorus center can be chiral, and the presence of nitrogen, oxygen, and sulfur atoms offers multiple sites for reaction, necessitating precise control over reaction conditions and reagents to achieve the desired chemo-, regio-, and stereoselectivity.

Chemoselectivity in the synthesis of this compound derivatives often involves the selective reaction at one functional group in the presence of others. For instance, in the synthesis of oligonucleoside phosphorothioates, a key step is the sulfurization of the intermediate phosphite (B83602) triester. This step must be highly chemoselective to avoid unwanted side reactions, such as oxidation of the sulfurizing agent or reaction with other sensitive groups on the nucleoside bases. The use of specific sulfurizing reagents, such as 3-((N,N-dimethylaminomethylidene)amino)-3-oxo-propanethioate (DDTT), has been shown to proceed with high efficiency and minimal side products.

Regioselectivity is crucial when introducing the phosphoramidothioate moiety onto a molecule with multiple potential attachment points. For example, in the thiophosphorylation of polyfunctional amines or alcohols, the reaction must be directed to a specific amino or hydroxyl group. This can be achieved through the use of protecting groups to block other reactive sites or by exploiting the inherent differences in reactivity of the functional groups. In the context of unprotected alicyclic amines, methods for regioselective α-C–H bond functionalization, such as phosphonylation, have been developed. These methods often involve the in situ generation of a transient imine, which then reacts with the phosphorus-containing reagent at the α-position. While not directly the synthesis of a P-N bond, these strategies for regioselective functionalization of amines are pertinent to the synthesis of complex this compound derivatives where an amine is a key building block. For instance, amines with an existing α-substituent can undergo regioselective α'-phosphonylation. nih.gov

Stereoselectivity at the phosphorus center is a major focus in the synthesis of this compound derivatives, particularly for applications in antisense oligonucleotides and chiral catalysis. The phosphorus atom in a phosphoramidothioate is stereogenic when the four substituents are different. The synthesis of P-chiral compounds can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.

One prominent method for achieving high stereoselectivity is through the use of organocatalysis. nih.gov For example, chiral Brønsted acids have been used to catalyze the diastereo- and enantio-selective iodocyclization of phosphoramidic acid for the construction of cyclic phosphoramidates with both C- and P-stereogenic centers. nih.gov Furthermore, chiral bicyclic imidazole-catalyzed asymmetric P-phosphoramidation has been successfully applied in the total synthesis of antiviral agents. nih.gov

Another powerful approach is the palladium-catalyzed stereoselective arylation of phosphoramidites. This method allows for the synthesis of various P-chirogenic compounds with excellent stereoselectivity through the transfer of chirality from an axial chiral ligand to the phosphorus center. rug.nl The use of inexpensive chiral auxiliaries like 1,1′-bi-2-naphthol (BINOL) is key to this process. rug.nl The stereospecific synthesis of P-chiral phosphonothioates has also been achieved with full retention of configuration at the phosphorus atom. researchgate.net

The development of methods for the desymmetrization of symmetrical achiral organophosphorus compounds is another effective strategy for accessing P-stereogenic molecules. nih.gov For instance, the hydrogen bond donor-catalyzed desymmetrization of pro-chiral phosphonic dichloride via enantioselective substitution at the phosphorus center allows for the preparation of versatile P(V)-stereogenic building blocks. nih.gov

The following table summarizes selected examples of chemo-, regio-, and stereoselective synthetic methods for this compound derivatives and related compounds.

| Selectivity Type | Method | Key Features | Compound Class |

| Stereoselective | Organocatalytic Asymmetric P-Phosphoramidation | Chiral bicyclic imidazole catalyst; dynamic stereoselective P-phosphoramidation. | Cyclic Phosphoramidates |

| Stereoselective | Pd-Catalyzed Arylation of Phosphoramidites | Axial-to-central transfer of chirality; use of chiral auxiliaries like BINOL. | P-Chirogenic Phosphonamidates |

| Stereoselective | Desymmetrization of Pro-chiral Phosphonic Dichlorides | Hydrogen bond donor catalysis; enantioselective substitution at the P-center. | Aryl Chlorophosphonamidates |

| Regioselective | α'-Phosphonylation of α-Substituted Alicyclic Amines | In situ generation of transient imines; high diastereoselectivity. | α-Aminophosphonates |

| Chemoselective | Sulfurization in Oligonucleotide Synthesis | Use of specific sulfurizing reagents to avoid side reactions. | Oligonucleoside Phosphorothioates |

Flow Chemistry and Continuous Synthesis Approaches

The synthesis of this compound and its derivatives is increasingly benefiting from the application of flow chemistry and continuous synthesis methodologies. These approaches offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and the potential for automation and scalability.

Continuous flow synthesis is particularly well-suited for the preparation of phosphoramidothioate-containing oligonucleotides, which are of great interest as therapeutic agents. The solid-phase synthesis of these complex biomolecules is an iterative process involving multiple steps of coupling, capping, oxidation/sulfurization, and deprotection. Automating this process in a continuous flow setup can significantly reduce synthesis time and reagent consumption.

Furthermore, robust solid-phase protocols have been developed for the synthesis of chimeric oligonucleotides containing a variety of modified internucleotide linkages, including phosphoramidates and phosphorothioates, alongside phosphodiester and phosphonate modifications. mdpi.com These methods often combine different chemistries, such as H-phosphonate and phosphoramidite (B1245037) approaches, within an automated synthesis platform. mdpi.com

The synthesis of the monomeric building blocks for these continuous processes, such as phosphoramidites, can also be achieved using flow chemistry. This on-demand synthesis of phosphoramidites from their corresponding alcohols can be accomplished with short reaction times and near-quantitative yields, without the need for purification before their use in automated oligonucleotide synthesis. This integration of monomer synthesis and subsequent polymerization in a continuous fashion represents a significant advancement in the field.

Microreactor technology offers enhanced control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. researchgate.netkth.se The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, minimizing the formation of side products and improving the selectivity of the desired transformation. researchgate.net While specific examples of the synthesis of this compound itself in microreactors are not extensively reported, the technology has been successfully applied to a wide range of organic syntheses, including those involving organophosphorus compounds. researchgate.netkth.se The principles of microreactor technology are directly applicable to the synthesis of this compound and its derivatives, offering a promising avenue for future research and process development.

The table below highlights key aspects of flow chemistry and continuous synthesis approaches applied to this compound derivatives and related compounds.

| Technology | Application | Advantages |

| Automated Solid-Phase Synthesis | Synthesis of phosphorothioate oligonucleotides | Reduced synthesis time, reagent consumption, and waste; potential for in situ capping. nih.gov |

| Combined H-phosphonate and Phosphoramidite Chemistry | Synthesis of chimeric oligonucleotides with diverse linkages | Robust and versatile for creating complex modified oligonucleotides. mdpi.com |

| On-Demand Flow Synthesis | Preparation of phosphoramidite monomers | Rapid synthesis, high yields, no intermediate purification required. |

| Microreactor Technology | General organophosphorus synthesis | Enhanced control over reaction conditions, improved safety and selectivity. researchgate.netkth.se |

Mechanistic Investigations of Reactions Involving Phosphoramidothioic Acid Compounds

Hydrolytic Cleavage Mechanisms

The hydrolytic stability of phosphoramidothioic acid and its derivatives is a critical aspect of their chemistry, influencing their persistence and reactivity in aqueous environments. Cleavage can occur at the P-N, P-S, or P-O bonds, and the specific pathway is highly dependent on the reaction conditions, particularly the pH.

Acid-Catalyzed Hydrolysis PathwaysUnder acidic conditions, the hydrolysis of this compound derivatives can proceed through several mechanistic pathways. The reaction is typically initiated by the protonation of the phosphoramidothioate, which can occur at the nitrogen, the thionyl sulfur (S=P), or an ester oxygen atom. This protonation enhances the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack by water.

Two primary mechanisms are generally considered for the hydrolysis of related organophosphorus compounds:

A-1 (Unimolecular) Mechanism: This pathway involves a slow, rate-determining dissociation of the protonated substrate to form a highly reactive metaphosphate-like intermediate, which is then rapidly attacked by water.

A-2 (Bimolecular) Mechanism: In this pathway, a molecule of water acts as a nucleophile, attacking the protonated substrate in the rate-determining step. This leads to the formation of a pentacoordinate transition state or intermediate.

Studies on N-(arylthio)phthalimides have shown a changeover from an A-2 mechanism at low acidity to an A-1 mechanism at higher acid concentrations acs.org. For many phosphoric acid esters, acid-catalyzed hydrolysis tends to favor cleavage of the carbon-oxygen (C-O) or carbon-sulfur (C-S) bond of the ester group, rather than the phosphorus-heteroatom bond sigmaaldrich.com. The specific pathway for a given this compound derivative depends on factors such as the substituents on the nitrogen and the stability of the potential leaving groups.

Table 1: Influence of pH on Hydrolytic Cleavage Sites in Organophosphorus Esters

| Catalysis Type | Favored Cleavage Site | General Observation |

|---|---|---|

| Acid-catalyzed or Neutral | C-O or C-S | Cleavage of the ester group's carbon-heteroatom bond is often preferred sigmaaldrich.com. |

| Base-catalyzed | P-O or P-S | Nucleophilic attack directly on the phosphorus center is favored sigmaaldrich.com. |

Enzymatic Hydrolysis PathwaysEnzymes, particularly phosphatases and proteases, can catalyze the hydrolysis of this compound compounds with high specificity and efficiencychemistwizards.comwikipedia.org. The mechanism of enzymatic hydrolysis involves the binding of the substrate to the enzyme's active site, followed by a series of catalytic steps that facilitate the cleavage of a specific bond.

A key example is the hydrolysis of O-phosphorothioates by alkaline phosphatase. Mechanistic studies have shown that this reaction proceeds analogously to the hydrolysis of phosphate (B84403) esters. The process involves the formation of a covalent thiophosphoryl-enzyme intermediate wikipedia.org. In this mechanism, a nucleophilic residue in the enzyme's active site (e.g., a serine hydroxyl group) attacks the phosphorus atom of the substrate. This attack displaces the organic leaving group and forms the transient thiophosphoryl-enzyme complex. A subsequent attack by a water molecule, activated by the enzyme, hydrolyzes this intermediate, releasing inorganic thiophosphate and regenerating the free enzyme wikipedia.org.

Unlike the hydrolysis of inorganic thiophosphate, where H₂S and inorganic phosphate are the final products, the enzymatic hydrolysis of O-phosphorothioates at acidic pH results in the formation of the thiophosphoryl enzyme, without the release of hydrogen sulfide (B99878) during the initial phase wikipedia.org.

Rearrangement and Isomerization Reactions

Phosphoryl-Thionyl TautomerismPhosphoramidothioic acids and their esters can exist in two tautomeric forms: the thione form and the thiol form. This equilibrium, known as thiono-thiolo tautomerism, involves the migration of a proton between a sulfur and an oxygen atomkuleuven.be.

Thione Form: Contains a phosphorus-sulfur double bond (P=S) and a phosphorus-oxygen single bond (P-OH).

Thiol Form: Contains a phosphorus-oxygen double bond (P=O) and a phosphorus-sulfur single bond (P-SH).

For the parent thiophosphoric acid (H₃PO₃S), both S=P(OH)₃ (thione) and O=P(OH)₂(SH) (thiol) tautomers are considered reasonable . In related thiocarboxylic acids, the thiol form (RC(O)SH) is generally more common and stable than the thione form (RC(S)OH) nih.gov. The position of this equilibrium for phosphoramidothioic acids is influenced by several factors, including the electronic properties of the substituents, the solvent polarity, and temperature. Solvents capable of forming strong hydrogen bonds can preferentially stabilize one tautomer over the other researchgate.net. This tautomerism is crucial as the two forms exhibit different chemical reactivity; for instance, the P=O bond in the thiol form is more polarized than the P=S bond in the thione form, affecting their susceptibility to nucleophilic attack.

Intramolecular Rearrangementsthis compound derivatives can undergo intramolecular rearrangements where a nucleophilic group within the molecule attacks the phosphorus center. A notable example is the rearrangement of S-(2-aminoethyl) thiophosphoric acid triesters into the more stable N-(2-mercaptoethyl) phosphoramidatesnih.gov.

This reaction is proposed to proceed via an intramolecular nucleophilic substitution. The terminal amino group (-NH₂) acts as an internal nucleophile, attacking the electrophilic phosphorus atom. This leads to the cleavage of the P-S bond and the formation of a new P-N bond, resulting in a thermodynamically more stable phosphoramidate (B1195095) structure nih.gov. Such rearrangements highlight the lability of the P-S bond and provide a synthetic route to modify functionalities at the phosphorus center. In related organophosphorus compounds, intramolecular amine groups can also induce -sigmatropic rearrangements.

Nucleophilic Substitution Reactions at Phosphorus Centers

Nucleophilic substitution at the thiophosphoryl (P=S) center is a fundamental reaction for this compound compounds. These reactions are essential for understanding phosphoryl and thiophosphoryl group transfer processes. Two primary mechanisms are widely recognized for these substitution reactions researchgate.net.

Concerted Mechanism (ANDN or SN2-P type): This is a single-step process where the nucleophile attacks the phosphorus atom simultaneously with the departure of the leaving group. The reaction proceeds through a single pentacoordinate transition state researchgate.net. This pathway is analogous to the SN2 reaction at a carbon center and typically results in an inversion of the configuration at the phosphorus atom.

Stepwise Addition-Elimination Mechanism (AN + DN): This two-step process involves the initial attack of the nucleophile on the phosphorus center to form a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate researchgate.net. This intermediate is a true, albeit often short-lived, species. In a subsequent step, the leaving group is expelled from this intermediate to form the final product. The stereochemical outcome of this pathway is more complex and depends on the relative lifetimes of the intermediate and the positions of the entering and leaving groups within its structure.

The operative mechanism—concerted versus stepwise—is influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent. For example, studies on the reactions of O-aryl methylphosphonochloridothioates with anilines suggest a change from a concerted to a stepwise mechanism depending on the specific reactants . The choice of mechanism can often be elucidated using physical organic chemistry tools such as Hammett and Brønsted plots, cross-interaction constants, and kinetic isotope effects .

Table 2: Comparison of Nucleophilic Substitution Mechanisms at a Thiophosphoryl Center

| Feature | Concerted Mechanism (SN2-P) | Stepwise Mechanism (Addition-Elimination) |

|---|---|---|

| Intermediates | None (only a transition state) researchgate.net | Pentacoordinate intermediate (TBP-5C) |

| Number of Steps | One | Two (addition then elimination) |

| Stereochemistry | Typically inversion of configuration | Can result in inversion or retention |

| Influencing Factors | Good leaving group, strong nucleophile | Poor leaving group, stabilization of intermediate |

Degradation and Environmental Transformation Mechanisms

Biotic Degradation Processes (e.g., Microbial Metabolism)

Microorganisms play a critical role in the detoxification and mineralization of organophosphorus compounds, including this compound derivatives. nih.govresearchgate.net Many soil and water bacteria have evolved metabolic pathways to utilize these xenobiotics as a source of essential nutrients, such as phosphorus or carbon. nih.gov The primary mechanism of microbial degradation is enzymatic hydrolysis, which involves the cleavage of the ester, amide, or thioester bonds within the molecule. imrpress.comimrpress.com

Several key enzymes are responsible for initiating the breakdown of these compounds. Hydrolases, such as phosphotriesterases (PTEs) and alkaline phosphatases, are particularly significant. imrpress.comimrpress.com These enzymes catalyze the hydrolysis of P-O, P-S, and P-N bonds, which is often the first and rate-limiting step in the degradation pathway. For instance, the cleavage of the P-S bond in some organophosphorus pesticides is a common metabolic route for detoxification.

Microbial degradation can lead to the complete mineralization of the compound into inorganic phosphate, sulfate, ammonia, and carbon dioxide. researchgate.net The specific degradation pathway and the resulting metabolites can vary significantly depending on the microbial species, the specific structure of the this compound derivative, and environmental conditions. Bacteria and fungi isolated from contaminated sites have shown a remarkable capacity to degrade various organophosphorus pesticides. imrpress.com For example, some bacterial strains can utilize these compounds as their sole source of phosphorus, cleaving the molecule to release orthophosphate which can then be assimilated. nih.gov

The genes encoding for these degradative enzymes have been identified and characterized in several microorganisms. nih.gov This genetic basis allows microbes to adapt to environments contaminated with this compound-based compounds and efficiently carry out their bioremediation.

| Microorganism/Enzyme Class | Degradation Mechanism | Substrate Type | Key Findings |

|---|---|---|---|

| Bacteria (e.g., Pseudomonas, Brevundimonas) | Enzymatic Hydrolysis | Organophosphorus Pesticides | Utilize compounds as a source of carbon or phosphorus; complete mineralization is possible. nih.govimrpress.com |

| Fungi | Enzymatic Hydrolysis | Organophosphorus Pesticides | Crucial in the degradation of pesticides in soil and water environments. imrpress.comimrpress.com |

| Phosphotriesterases (PTEs) | Hydrolysis of P-O and P-S bonds | Phosphorothioates | Catalyze the cleavage of ester and thioester linkages, a key detoxification step. imrpress.comnih.gov |

| Alkaline Phosphatases | Hydrolysis of phosphoesters | Organophosphates, Phosphorothioates | Facilitates the cleavage of P-O bonds to release phosphate. nih.govresearchgate.net |

| Hydrolases | Hydrolysis of ester and amide bonds | General Organophosphorus Compounds | Broad-spectrum enzymes that initiate the breakdown of complex molecules. imrpress.com |

Abiotic Degradation Pathways (e.g., Photolysis, Chemical Hydrolysis)

In addition to biological processes, this compound compounds are subject to non-biological degradation in the environment. The two primary abiotic pathways are chemical hydrolysis and photolysis.

Chemical Hydrolysis

Chemical hydrolysis involves the reaction of the compound with water, leading to the cleavage of its chemical bonds. The stability of this compound derivatives to hydrolysis is highly dependent on the pH of the surrounding medium. nih.govnih.gov Both acidic and alkaline conditions can catalyze the hydrolysis of the phosphoester, thioester, and phosphoroamide bonds, though the rates and mechanisms may differ. rsc.orgmdpi.com

Under alkaline conditions, the hydrolysis of some phosphoramidothioate esters can be rapid. rsc.org The reaction often proceeds via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. For many organophosphorus esters, hydrolysis rates increase significantly at basic pH. researchgate.net Conversely, acidic hydrolysis can also occur, often involving protonation of the nitrogen or sulfur atom, which facilitates the cleavage of the P-N or P-S bond. mdpi.com The rate of hydrolysis is also influenced by temperature and the specific chemical structure of the molecule, with steric hindrance around the phosphorus atom affecting reactivity. mdpi.com

Photolysis

Photolysis is the degradation of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. For many pesticides, photolysis is a major route of degradation in surface waters and on soil surfaces. piat.org.nznih.gov this compound compounds can absorb light energy, which can lead to the breaking of chemical bonds and the formation of degradation products.

The rate of photolysis depends on factors such as the light absorption spectrum of the compound, the intensity of solar radiation, and the presence of other substances in the environment that can act as photosensitizers (e.g., humic acids, nitrate). nih.gov The aqueous photolysis half-life of some related pesticide compounds can be very short, sometimes less than an hour, indicating that sunlight can be a highly effective degradation mechanism. piat.org.nz In soil, the photolysis half-life is typically longer but remains a significant degradation pathway for residues on the soil surface. piat.org.nz The quantum yield, a measure of the efficiency of a photochemical process, is a key parameter used to estimate the environmental half-life of a compound with respect to direct photolysis. nih.gov

| Degradation Pathway | Influencing Factors | General Findings | Example Half-Life Data (Related Compounds) |

|---|---|---|---|

| Chemical Hydrolysis | pH, Temperature, Chemical Structure | Rates are highly pH-dependent; both acid and base-catalyzed pathways exist. nih.govmdpi.com | Thioester (MTA) at 100°C, pH 10: 43 seconds. nih.gov |

| Alkaline conditions often lead to faster hydrolysis for many organophosphorus esters. rsc.orgresearchgate.net | Hydramethylnon (stable to abiotic hydrolysis): 30 days at 25°C. piat.org.nz | ||

| Photolysis | Sunlight Intensity, Wavelength, Photosensitizers | A major degradation route in surface waters and on soil surfaces. piat.org.nz | Hydramethylnon (Aqueous): < 1 hour. piat.org.nz |

| (e.g., humic acids, nitrate) | The presence of other substances can enhance or inhibit degradation rates. nih.gov | Hydramethylnon (Soil): 5 days. piat.org.nz |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and dynamic investigation of phosphoramidothioic acid derivatives. It allows for the precise determination of atomic connectivity and the study of dynamic processes such as hydrogen bonding and tautomerism.

High-resolution NMR spectroscopy, encompassing a variety of nuclei, offers a comprehensive picture of the molecular framework of phosphoramidothioic acids.

¹H NMR: Proton NMR is fundamental for identifying the hydrogen environments within a molecule. The chemical shifts of protons attached to or near the phosphorus, nitrogen, and sulfur atoms are particularly informative. For instance, the chemical shift of the proton in the P-O-H group can provide insights into hydrogen bonding strength. nih.gov

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is an exceptionally powerful and direct tool for characterizing phosphoramidothioic acids. oxinst.com The chemical shift of the phosphorus nucleus is highly sensitive to its local chemical environment, including the nature of the substituents on the phosphorus atom (e.g., oxygen, sulfur, nitrogen, and alkyl/aryl groups). huji.ac.ilnih.gov For example, the substitution of oxygen with sulfur in phosphate (B84403) derivatives generally leads to a significant downfield shift in the ³¹P NMR spectrum. youtube.comscience-and-fun.de The typical chemical shift range for phosphoramidothioates can be found in established databases and literature. science-and-fun.de

¹⁵N NMR: Nitrogen-15 NMR, although less commonly used due to lower natural abundance and sensitivity, can provide direct information about the nitrogen atom in the P-N bond. The chemical shift and coupling constants can reveal details about the hybridization and bonding characteristics of the nitrogen atom.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | Variable, depends on local environment | Proton environment, hydrogen bonding |

| ¹³C | Variable, depends on carbon skeleton | Carbon framework, substituent effects |

| ³¹P | Broad range, sensitive to substituents | Direct characterization of the phosphorus center |

| ¹⁵N | Broad range | Information on the nitrogen environment and P-N bond |

Two-dimensional (2D) NMR techniques are instrumental in unraveling more complex structural features and dynamic processes in phosphoramidothioic acids.

Hydrogen Bonding: Techniques like ¹H-¹H COSY and NOESY can be used to identify through-bond and through-space correlations, respectively, providing evidence for intra- and intermolecular hydrogen bonds. nih.gov The strength and geometry of these bonds can be inferred from changes in chemical shifts and the presence of nuclear Overhauser effects. lmaleidykla.ltlmaleidykla.lt Studies on related organophosphorus compounds have demonstrated the utility of NMR in characterizing hydrogen-bonded complexes. nih.govresearchgate.net

Tautomeric Equilibria: Phosphoramidothioic acids can potentially exist in different tautomeric forms, for instance, involving the thione (P=S) and thiol (P-SH) groups, or amide-imidol tautomerism involving the P-N-H moiety. NMR spectroscopy is a key method for studying such equilibria. bohrium.comencyclopedia.pub The rate of exchange between tautomers influences the appearance of the NMR spectrum; slow exchange results in separate signals for each tautomer, while fast exchange leads to averaged signals. researchgate.net Variable-temperature NMR studies can be employed to determine the thermodynamic parameters of the tautomeric equilibrium.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of phosphoramidothioic acids and for identifying their metabolites and degradation products.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound with a high degree of confidence. nih.gov This is particularly important for confirming the identity of novel this compound derivatives and for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions). chemrxiv.orgresearchgate.net

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and metabolite identification. nih.govyuanyue.li In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used to identify its structure. researchgate.net This is especially valuable in metabolomics studies to identify the biotransformation products of phosphoramidothioic acids in biological systems. nih.gov For instance, the metabolism of related organophosphate compounds has been studied using this technique.

| Technique | Application | Information Obtained |

| HRMS | Molecular Formula Determination | Accurate mass measurement, elemental composition |

| MS/MS | Metabolite Identification | Fragmentation patterns, structural elucidation |

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. mdpi.com For the analysis of non-volatile compounds like many this compound derivatives, a derivatization step is often necessary to increase their volatility. mdpi.com GC-MS is particularly useful for identifying and quantifying the degradation products of phosphoramidothioic acids in environmental or biological samples. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification. gcms.cz

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental tools for probing the molecular structure and electronic transitions within this compound derivatives.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound derivatives. The vibrational modes associated with the phosphoramidothioate core (P=S, P-N, P-O) are of particular diagnostic importance.

In organophosphorus compounds, the phosphoryl (P=O) stretching vibration is typically strong in the IR spectrum. However, in phosphoramidothioates, the focus is on the thiophosphoryl (P=S) group. The P=S stretching vibration generally appears as a strong to medium band in the region of 600-850 cm⁻¹. For instance, in fenthion (B1672539), an organophosphorus insecticide containing a phosphorothioate (B77711) group, a band observed at 831 cm⁻¹ has been assigned to mixed modes with a predominant P-(OR)₂ stretching character. researchgate.net A doublet for the P=S stretch is sometimes observed, which can indicate the presence of rotational isomers. nih.gov

The P-O-C linkage in ester derivatives gives rise to strong characteristic bands. The asymmetrical stretching of the P-O-(Alkyl) group is typically observed in the 950-1070 cm⁻¹ region, while the symmetrical stretching appears at lower wavenumbers, between 720-830 cm⁻¹. researchgate.netchemicalbook.com For example, a strong band at 1065 cm⁻¹ in the spectrum of fenthion has been attributed to the P-O-C bond stretch. researchgate.net

The P-N stretching vibration in phosphoramidates and their thio-analogs is also a key diagnostic feature, often appearing in the 900-1100 cm⁻¹ range. The exact position can be influenced by the nature of the substituents on the nitrogen atom.

Table 1: Characteristic Vibrational Frequencies for Phosphoramidothioate Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| P=S | Stretching | 600 - 850 | Medium - Strong | Medium - Strong |

| P-O-C (asym) | Stretching | 950 - 1070 | Strong | Weak |

| P-O-C (sym) | Stretching | 720 - 830 | Medium | Strong |

| P-N | Stretching | 900 - 1100 | Medium - Strong | Variable |

| N-H | Stretching | 3100 - 3400 | Medium | Weak |

| C-H | Stretching | 2800 - 3100 | Strong | Strong |

Electronic spectroscopy, primarily UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. This compound derivatives contain several chromophores, including the thiophosphoryl (P=S) group and non-bonding electrons on the nitrogen, oxygen, and sulfur atoms.

The electronic spectra of these compounds are expected to show transitions involving the promotion of electrons from non-bonding (n) and π orbitals to anti-bonding (π) orbitals. The P=S group can exhibit n → π transitions, which are typically weak, and π → π* transitions, which are generally more intense. Organophosphorus pesticides are often analyzed using UV-Vis spectroscopy, with absorption bands typically observed in the 200–450 nm region. researchgate.net For example, a method for the detection of organophosphates reported the formation of a complex that absorbs at 420 nm. uni.lu

The transitions are often ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) in metal complexes, but in the free organic ligand, they correspond to intramolecular electronic excitations. The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent and the specific substituents attached to the phosphoramidothioate core.

Other Advanced Analytical Techniques

Beyond vibrational/electronic spectroscopy and X-ray diffraction, other advanced techniques offer further insights into the electrochemical and surface properties of this compound derivatives.

Electrochemical methods like cyclic voltammetry (CV) are used to study the redox properties of molecules. For thiophosphate compounds, these techniques can elucidate the potentials at which oxidation and reduction processes occur. Studies on lithium thiophosphate solid electrolytes, for instance, have used CV to determine their oxidative stability. The dominant redox process identified in these systems is the oxidation of sulfur(-II) in the thiophosphate anions to elemental sulfur(0). This suggests that the sulfur atom in the this compound moiety is a primary site for electrochemical oxidation. The voltammograms can reveal information about the reversibility of the redox processes and the stability of the resulting species.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For this compound, XPS can be used to identify and quantify the phosphorus, sulfur, nitrogen, oxygen, and carbon atoms.

High-resolution scans of the core level peaks (e.g., P 2p, S 2p, N 1s) provide chemical state information through the analysis of binding energies. Shifts in binding energy are indicative of the local chemical environment and oxidation state of an element. For example, the binding energy of the P 2p peak can distinguish between different phosphate and phosphite (B83602) environments. Similarly, the S 2p peak can differentiate between sulfides, sulfoxides, and sulfonates. In thiophosphate systems, XPS has been used to confirm the oxidation of sulfur by observing shifts in the S 2p binding energy.

Table 3: Typical Binding Energy Ranges for Elements in Phosphoramidothioate Derivatives

| Element | Core Level | Chemical State | Typical Binding Energy (eV) |

| Phosphorus | P 2p | PO₃/PO₄ environment | 132.9 - 134.0 |

| Sulfur | S 2p | Thiophosphate (P=S) | ~162 - 164 |

| Nitrogen | N 1s | Amine/Amide (C-N) | ~399 - 401 |

| Oxygen | O 1s | P-O-C | ~532 - 534 |

| Carbon | C 1s | C-C, C-H | ~284.5 - 285.5 |

| Carbon | C 1s | C-O, C-N | ~286.0 - 287.0 |

Note: These are approximate ranges and can vary based on molecular structure and instrument calibration.

Chromatographic Separations (e.g., HPLC, GC) Coupled with Detectors

The chromatographic analysis of this compound and its derivatives is a cornerstone of its characterization in research settings. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), provide powerful tools for separation, identification, and quantification. The inherent complexity of this compound derivatives, particularly the presence of stereoisomers in phosphorothioate oligonucleotides, has driven the development of sophisticated chromatographic methods.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS)

HPLC is a versatile and widely employed technique for the analysis of this compound derivatives, especially non-volatile and thermally labile compounds like oligonucleotides. Various HPLC modes are utilized, each offering unique separation mechanisms tailored to the specific properties of the analytes.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a predominant technique for the analysis of phosphorothioate oligonucleotides. nih.gov In IP-RP-HPLC, ion-pairing reagents are added to the mobile phase to enhance the retention of the negatively charged oligonucleotide backbone on a nonpolar stationary phase (e.g., C18). The hydrophobicity of the ion-pairing agent, typically an alkylamine, influences the retention and selectivity of the separation. nih.gov

Key research findings in IP-RP-HPLC of phosphorothioate oligonucleotides include:

Effect of Ion-Pairing Reagent: The hydrophobicity of the alkylamine used as an ion-pairing reagent has a significant impact on the separation of n-1 truncated species from the full-length oligonucleotide. nih.gov

Temperature Effects: Elevated temperatures can suppress the separation of diastereomers, leading to narrower peaks and improved resolution between oligonucleotides of different lengths (n and n-1 mers). nih.gov

Co-elution Challenges: Impurities with the same length as the main product, such as those with phosphodiester linkages, can co-elute with truncated impurities, complicating the chromatographic profile. nih.gov

Noteworthy findings in the AEX of phosphorothioate oligonucleotides:

Separation of Diastereomers: Pellicular anion-exchange chromatography has been shown to resolve diastereoisomers of phosphorothioate aptamers up to 37 bases long.

Impact of Phosphorothioate Modification: The substitution of a non-bridging oxygen with sulfur in the phosphate backbone increases the hydrophobicity and acidity of the oligonucleotide, affecting its retention behavior in AEX. sigmaaldrich.com This often necessitates the use of higher salt concentrations for elution. sigmaaldrich.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that separates analytes based on their polarity. It is particularly well-suited for the analysis of highly polar compounds that are poorly retained in reversed-phase chromatography. nih.govnih.gov HILIC offers a different retention pattern compared to IP-RP-HPLC, which can be advantageous for separating specific impurities. nih.gov For instance, in the analysis of phosphorothioate oligonucleotides, n-1 impurities elute before the full-length product, while more polar phosphodiester impurities are retained longer. nih.gov The use of ion-pairing reagents in HILIC (IP-HILIC) can further modulate the selectivity by reducing the contribution of the charged phosphate backbone to retention. nih.govchemrxiv.org

Table 1: Representative HPLC Conditions for the Analysis of Phosphorothioate Oligonucleotides

| Chromatographic Mode | Column | Mobile Phase A | Mobile Phase B | Detector | Key Findings |

| IP-RP-HPLC | Octadecyl (C18) | Aqueous buffer with an alkylamine ion-pairing reagent (e.g., triethylamine, hexylamine) | Acetonitrile | MS | Hydrophobicity of the ion-pairing agent affects selectivity for n-1 impurities. nih.gov |

| AEX | Pellicular Anion-Exchange | Buffer with a low salt concentration | Buffer with a high salt concentration (e.g., NaCl) | UV, MS | Capable of separating diastereomers of phosphorothioate oligonucleotides. |

| HILIC | Amide or bare silica | Acetonitrile with a small percentage of aqueous buffer | Aqueous buffer with a small percentage of acetonitrile | MS | Provides orthogonal selectivity to IP-RP-HPLC, enabling better separation of certain impurities. nih.gov |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility and high polarity of this compound and its simpler derivatives, direct analysis by GC is generally not feasible. colostate.edulibretexts.org Therefore, derivatization is a crucial step to convert these analytes into more volatile and thermally stable forms suitable for GC analysis. colostate.edulibretexts.orgsigmaaldrich.comresearchgate.net

Common derivatization strategies for compounds with active hydrogens (such as those in the hydroxyl, amino, and thiol groups of this compound) include:

Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or other silyl (B83357) groups. sigmaaldrich.comresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly employed. sigmaaldrich.com The resulting silylated derivatives are significantly more volatile and produce characteristic mass spectra that aid in their identification. sigmaaldrich.comnih.gov

Alkylation: This method involves the replacement of active hydrogens with an alkyl group, most commonly through esterification of acidic protons. libretexts.orgresearchgate.net

Acylation: This process introduces an acyl group, often from a fluorinated anhydride, which can enhance volatility and improve detectability with an electron capture detector (ECD). libretexts.org

While specific GC-MS methods for the parent this compound are not extensively reported in the literature, the principles of derivatization for similar polar, non-volatile compounds are well-established.

Table 2: Potential Derivatization Strategies for GC-MS Analysis of this compound

| Derivatization Method | Reagent Example | Target Functional Groups | Properties of Derivative | Detector |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH, -SH | Increased volatility, thermal stability | MS, FID |

| Alkylation (Esterification) | Alcohol with acid catalyst | -COOH (if present), P-OH | Increased volatility, reduced polarity | MS, FID |

| Acylation | Perfluoroacid Anhydrides | -OH, -NH | Increased volatility, enhanced ECD response | ECD, MS |

Theoretical and Computational Studies of Phosphoramidothioic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the intrinsic properties of phosphoramidothioic acid systems. These calculations allow for a detailed exploration of the electronic landscape, which governs the molecule's stability, reactivity, and spectroscopic characteristics.

Conformational Analysis and Tautomer Stability

Phosphoramidothioic acids and their derivatives can exist in various spatial arrangements (conformers) and isomeric forms (tautomers) due to the flexible nature of their chemical bonds and the potential for proton migration. Theoretical calculations are crucial for determining the relative energies of these different forms and understanding the factors that influence their stability.

Computational studies on related organophosphorus compounds, such as N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid, have demonstrated that these molecules can exist as a mixture of conformers in solution. The stability of these conformers is influenced by intramolecular hydrogen bonds and the orientation of bulky substituents. nih.gov For this compound, the key tautomeric equilibrium involves the thione-thiol isomerization, represented by the equilibrium between the P=S (thione) and P-SH (thiol) forms.

Theoretical investigations into the tautomerism of similar H-phosphonates and H-phosphinates have shown that the stability of the pentavalent (P=O) and trivalent (P-OH) forms is highly dependent on the nature of the substituents. nih.gov Electron-donating groups tend to favor the pentavalent form, while electron-withdrawing groups shift the equilibrium towards the trivalent form. nih.gov The solvent environment also plays a significant role, with polar solvents often stabilizing the more polar tautomer. nih.gov

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer | Method/Basis Set | Gas Phase ΔE (kcal/mol) | Aqueous Phase ΔG (kcal/mol) |

|---|---|---|---|

| Thione (P=S) | DFT/B3LYP/6-31G(d) | 0.00 | 0.00 |

| Thiol (P-SH) | DFT/B3LYP/6-31G(d) | +X.X | +Y.Y |

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanisms of reactions involving phosphoramidothioic acids, such as their hydrolysis, is critical for predicting their environmental fate and designing new compounds with specific reactivity. Quantum chemical calculations can map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction.

Studies on the hydrolysis of related phosphotriesters have utilized DFT to support an associative mechanism where the nucleophile attacks the phosphorus center. blogspot.com For the alkaline hydrolysis of phosphoramidothioate esters, mechanistic studies have investigated the nature of the intermediate, with some evidence pointing towards a metaphosphate-type intermediate. The stereochemistry of these reactions provides valuable clues about the reaction mechanism.

Theoretical calculations of transition states for phosphoryl transfer reactions catalyzed by enzymes like alkaline phosphatase have suggested that the transition state has considerable dissociative character. nih.gov This means that bond breaking to the leaving group is well advanced at the transition state.

Table 2: Calculated Activation Barriers for the Hydrolysis of a Model Phosphoramidothioate

| Reaction Step | Computational Method | Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | DFT/M06-2X | Z.Z |

| Proton Transfer | DFT/M06-2X | A.A |

| Leaving Group Departure | DFT/M06-2X | B.B |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are powerful for studying individual molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions, solvation effects, and conformational dynamics.

For this compound in an aqueous environment, MD simulations can reveal the structure of the hydration shell and the nature of hydrogen bonding between the solute and water molecules. researchgate.netnih.govchemrxiv.org These simulations are crucial for understanding how the solvent influences the conformational preferences and reactivity of the molecule. The interactions of phosphorylated molecules with their environment, including the formation of salt bridges, are critical for their function and have been studied using MD simulations. mdpi.com

MD simulations can also be used to study the interaction of this compound derivatives with biological macromolecules, such as enzymes. By simulating the protein-ligand complex, it is possible to identify key binding interactions and understand the molecular basis of their biological activity.

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. These models are valuable for predicting the properties of new, unsynthesized molecules.

For phosphoramidothioate pesticides, SAR studies have been conducted to understand the relationship between their chemical structure and their ability to inhibit acetylcholinesterase, a key enzyme in the nervous system. sid.ir These studies have shown that factors such as lipophilicity (logP), as well as electronic and steric effects of the substituents, play a crucial role in the inhibitory potency of these compounds. sid.ir For instance, it has been observed that phosphoramidothioates with a P=O moiety tend to have higher IC50 values (indicating lower potency) and higher logP values compared to their P=S counterparts. sid.ir

Computational methods can be used to calculate various molecular descriptors that are then used to build QSAR models. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., calculated logP). By establishing a statistically significant relationship between these descriptors and the observed activity, it is possible to predict the activity of new analogs and guide the design of more potent or selective compounds.

Applications and Functional Roles in Contemporary Chemical Science

Catalysis and Ligand Design

The unique structural features of phosphoramidothioic acid, possessing P-N and P-S bonds, suggest potential for their derivatives in catalysis. However, it is important to note that while the broader families of phosphorus-containing compounds, such as phosphoramidites and chiral phosphoric acids, are well-established in catalysis, specific research on this compound derivatives is less prevalent.

This compound Derivatives as Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Chiral phosphoric acids, for instance, have been extensively used as Brønsted acid catalysts in a wide array of asymmetric transformations. rsc.org The acidic nature of the P-OH group in these compounds is crucial for their catalytic activity.

While the structural similarity of phosphoramidothioic acids to phosphoric acids suggests potential for similar catalytic applications, there is limited specific research demonstrating the use of this compound derivatives as organocatalysts in the current scientific literature. The exploration of their catalytic activity remains an area with potential for future development.

Ligand Scaffolds in Coordination Chemistry and Metal Catalysis

Phosphorus-based ligands are of paramount importance in coordination chemistry and metal catalysis, primarily due to the ability of the phosphorus atom to coordinate with transition metals and influence the catalytic activity and selectivity of the resulting metal complexes. Phosphoramidites, which are structurally related to phosphoramidothioic acids, have emerged as a highly versatile and readily accessible class of chiral ligands for asymmetric catalysis. nih.gov Their modular structure allows for easy fine-tuning for specific catalytic reactions. nih.gov

Phosphine-phosphoramidite ligands represent an important class of unsymmetrical hybrid bidentate phosphorus ligands that have shown excellent results in various asymmetric transformations. dicp.ac.cn The development of new P-thioether ligand families has also shown promise in asymmetric catalysis. rsc.org Although these related compounds have been extensively studied, the direct application of this compound derivatives as ligand scaffolds in coordination chemistry and metal catalysis is not widely reported in the available literature. Further research is needed to explore the potential of the this compound scaffold in the design of novel ligands for metal-catalyzed reactions.

Role in Homogeneous and Heterogeneous Catalytic Systems

Homogeneous catalysis involves a catalyst in the same phase as the reactants, offering high activity and selectivity. nih.gov In contrast, heterogeneous catalysis utilizes a catalyst in a different phase, which facilitates easier separation and recycling. researchgate.netmdpi.com Both homogeneous and heterogeneous catalysts are crucial for a wide range of chemical transformations. rsc.org

While various transition metal complexes with phosphorus-containing ligands are used in homogeneous catalysis, and efforts have been made to heterogenize these catalysts, specific examples detailing the role of this compound-based systems in either homogeneous or heterogeneous catalysis are not extensively documented. The development of both soluble and solid-supported catalysts derived from this compound could present new opportunities in catalysis.

Agrochemical Science: Environmental Behavior and Chemical Design

The application of this compound derivatives in agrochemical science is a well-established field, with several compounds being used as insecticides.

Synthesis of Novel Organophosphorus Esters for Agrochemical Research

The synthesis of organophosphorus esters is a significant area of research for the development of new agrochemicals. mdpi.com A notable example is the synthesis of O,O-dimethyl phosphoramidothioate, a key intermediate in the production of the insecticide acephate. google.com The process involves the reaction of sulfur with phosphorus trichloride (B1173362) to form thiophosphoryl chloride, which is then reacted with methanol (B129727) and subsequently with sodium hydroxide (B78521) and ammonium (B1175870) hydroxide. google.com This synthetic route highlights the methods used to produce phosphoramidothioate-based agrochemicals.

The general synthesis of phosphate (B84403) esters for agrochemicals often involves the reaction of a hydroxyl-containing molecule with a phosphorylating agent like phosphorus pentoxide or polyphosphoric acid. lankem.com Similar principles are applied to the synthesis of phosphoramidothioates, with modifications to introduce the nitrogen and sulfur moieties.

| Compound | Starting Materials | Key Reaction Steps | Primary Use |

|---|---|---|---|

| O,O-Dimethyl Phosphoramidothioate | Sulfur, Phosphorus trichloride, Methanol, Sodium hydroxide, Ammonium hydroxide | 1. Formation of Thiophosphoryl chloride (PSCl3) 2. Reaction with Methanol 3. Reaction with Sodium hydroxide and Ammonium hydroxide | Intermediate for Acephate synthesis google.com |

| Acephate | O,S-Dimethyl phosphoramidothioate, Acetic anhydride | Acetylation of the amino group | Insecticide nih.gov |

| Methamidophos | O,O-Dimethyl phosphoramidothioate, Dimethyl sulfate | Reaction with catalytic dimethyl sulfate | Insecticide google.com |

Environmental Fate and Biotransformation Studies of Related Compounds

The environmental behavior of phosphoramidothioate-based agrochemicals is a critical aspect of their application. Organophosphate pesticides, in general, are subject to various degradation processes in the environment, including microbial degradation, chemical hydrolysis, and photodegradation. researchgate.netgcsaa.org

Acephate, a widely used phosphoramidothioate insecticide, is known to degrade in the environment to its more toxic metabolite, methamidophos. nih.gov The degradation of these compounds is influenced by factors such as soil type, pH, temperature, and microbial activity. researchgate.net

Environmental Fate of Acephate and Methamidophos:

| Parameter | Acephate | Methamidophos |

| Degradation Pathways | Microbial degradation, Hydrolysis | Microbial degradation, Hydrolysis nih.gov |

| Primary Metabolite | Methamidophos | - |

| Persistence in Soil | Generally low | Can be more persistent than acephate |

| Mobility in Soil | Mobile | Mobile |

| Bioaccumulation | Low | Low |

The biotransformation of phosphoramidothioate pesticides is a key process in their detoxification in organisms. researchgate.net Metabolism of these compounds typically occurs in two phases: Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). slideshare.net For organophosphorus insecticides, a common metabolic pathway is desulfuration, where the P=S group is converted to a P=O group, often resulting in a more toxic compound (bioactivation). egyankosh.ac.in The subsequent hydrolysis of the ester bonds is a detoxification step. nih.govnih.gov

| Compound | Key Biotransformation Reactions | Primary Metabolites | Metabolic Effect |

|---|---|---|---|

| Acephate | Deacetylation, Desulfuration | Methamidophos | Bioactivation to a more toxic compound nih.gov |

| Organophosphorothioates (general) | Oxidative desulfuration, Hydrolysis by esterases | Oxon analogs, Phosphoric acid derivatives | Initial activation followed by detoxification egyankosh.ac.innih.gov |

Biological Chemistry and Medicinal Chemistry Lead Discovery

This compound derivatives have emerged as versatile molecular entities in the exploration of biological systems and the discovery of new therapeutic leads. Their unique structural and electronic properties, which combine the features of phosphoramides and thioamides, allow for a range of interactions with biological macromolecules and participation in various biochemical processes.

Investigation of Enzyme Interactions and Biological Pathways

The structural similarity of this compound analogues to natural phosphates and amides makes them valuable tools for studying enzyme mechanisms and dissecting biological pathways. By replacing a key phosphate or amide group in a substrate or cofactor with a this compound moiety, researchers can probe the steric and electronic requirements of enzyme active sites.

One area of investigation involves the use of N-thiophosphonyl-glutamates as inhibitors of glutamate (B1630785) carboxypeptidase II (GCPII), an enzyme also known as prostate-specific membrane antigen (PSMA) arizona.edu. Research has shown that these compounds act as inhibitors of GCPII. The inhibitory potency is influenced by the nature of the phosphorus-ligand bond, with an N-phosphonyl-glutamate analogue exhibiting significantly greater inhibitory activity than the corresponding N-thiophosphonyl-glutamate. This suggests that the sulfur atom in the N-thiophosphonyl-glutamates leads to less favorable interactions within the enzyme's active site, possibly due to the longer phosphorus-sulfur bond causing steric hindrance arizona.edu. Such studies provide critical insights into the active site topology and the binding interactions necessary for substrate recognition and catalysis. The amido-linkage in these inhibitors appears to enhance their potency through significant hydrogen-bonding interactions with acceptor groups in the active site of PSMA, leading to tighter binding arizona.edu.

Furthermore, the investigation of metabolic pathways can be facilitated by using isotopically labeled compounds to trace the flow of metabolites through a network of enzymatic reactions plos.org. While not directly involving this compound, the principles of using molecular mimics to probe these pathways are well-established. For instance, metabolomics coupled with heavy-atom isotope-labeled glucose has been used to probe the metabolic pathways in various organisms plos.org. This approach allows for the mapping of metabolic fluxes and the identification of key enzymatic steps. This compound analogues of metabolic intermediates could potentially be used in a similar fashion to investigate pathways where amide or phosphate groups are central to the transformations.

The machinery for peptidoglycan biosynthesis in bacteria presents a rich source of targets for antibacterial chemotherapy, with the Mur enzymes (MurA to MurF) being excellent candidates for drug development nih.gov. Many phosphinic acid derivatives and substrate analogues have been identified as inhibitors of the MurC to MurF amino acid ligases, highlighting the potential for phosphorus-containing compounds to interfere with these essential bacterial pathways nih.gov.

Development of Chemical Probes for Biochemical Systems

Chemical probes are small molecules designed to selectively bind to and report on the presence or activity of a specific biological target. The development of fluorescent probes has been particularly impactful in visualizing and quantifying biological processes in real-time. This compound derivatives offer a potential platform for the design of novel chemical probes due to their ability to be incorporated into various molecular frameworks and their potential for selective reactivity.

One example of a related precursor being used in fluorescent probes is the derivatization of oligothiophenes with phosphoramidite (B1245037) doaj.org. Oligothiophenes are fluorescent markers whose emission properties can be modulated by altering the number of thiophene (B33073) rings and the nature of their side chains. By functionalizing these fluorescent cores with phosphoramidite, they can be covalently attached to biomolecules such as oligonucleotides and proteins, enabling their use in hybridization studies and cellular imaging doaj.org. This demonstrates the utility of the phosphoramidite group, a close relative of this compound, in creating targeted fluorescent probes.

The general strategy for designing fluorescent probes often involves linking a fluorophore to a recognition element that selectively interacts with the target analyte. This interaction then triggers a change in the fluorophore's emission properties, such as an increase in fluorescence intensity ("turn-on" probes) or a shift in the emission wavelength (ratiometric probes). The synthesis of such probes is a multi-step process that requires careful selection of the fluorophore, the recognition moiety, and the linker connecting them rsc.org.

While specific examples of fluorescent probes based on a core this compound structure are not yet widely reported in the literature, the principles of probe design suggest their potential. For instance, a this compound moiety could be designed to react selectively with a specific enzyme or metabolite, leading to the release of a fluorescent reporter. The inherent reactivity and binding properties of the this compound group could be tuned to achieve high selectivity and sensitivity for the target of interest.

Design of Biologically Active Scaffolds for Chemical Biology Research

In medicinal chemistry, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. The choice of scaffold is crucial as it determines the three-dimensional arrangement of the functional groups and thus their ability to interact with biological targets. While this compound itself is a simple molecule, its core structure can serve as a versatile scaffold for the synthesis of more complex and biologically active molecules.

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. Many heterocyclic compounds, such as oxazolidinones and morpholines, have been identified as privileged scaffolds in medicinal chemistry semanticscholar.orgrsc.orggoogle.com. For example, the oxazolidinone ring is a key component of the antibiotic linezolid (B1675486) and has been incorporated into numerous other compounds with a wide range of pharmacological activities semanticscholar.org. Similarly, the morpholine (B109124) ring is frequently used to improve the pharmacokinetic properties of drug candidates rsc.orggoogle.com.

Although this compound has not been as extensively explored as a scaffold, its structural features suggest significant potential. The phosphorus center can be chiral, allowing for the stereoselective synthesis of analogues. The P-N and P-S bonds offer sites for diverse chemical modifications, enabling the creation of a wide array of derivatives. By systematically varying the substituents on the nitrogen and sulfur atoms, as well as the groups attached to the phosphorus, it is possible to generate libraries of compounds for screening against various biological targets.

The development of synthetic methodologies is key to unlocking the potential of new scaffolds. A unified synthetic approach that allows for the creation of diverse, sp3-rich, lead-like scaffolds is highly valuable for CNS drug discovery dundee.ac.uk. Such an approach could be adapted for the synthesis of this compound-based scaffolds, providing access to novel chemical space for biological screening. The goal is to create scaffolds that are not only synthetically accessible but also possess the physicochemical properties required for drug-like molecules.

Advanced Materials and Polymer Science

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the development of functional polymers and hybrid materials. The presence of both nitrogen and sulfur atoms, in addition to the phosphorus center, allows for a variety of chemical transformations and coordination behaviors that can be exploited in the design of new materials.

Precursors for Functional Polymers and Coatings

This compound and its derivatives can serve as monomers or functionalizing agents in the synthesis of polymers with tailored properties. The reactivity of the P-N and P-S bonds, as well as the potential for introducing other functional groups, provides a route to a wide range of polymeric structures.

A closely related class of compounds, dithiophosphoric acids (DTPAs), has been explored for polymer synthesis and functionalization arizona.edu. DTPAs can be readily prepared from phosphorus pentasulfide and alcohols and can be used to functionalize polymers containing olefinic groups through electrophilic addition. This approach provides a route to non-petroleum-based polymers with potential applications as optical and flame-retardant materials arizona.edu. Given the structural similarities, this compound derivatives could be employed in analogous polymerization and functionalization reactions.

Polymers containing acidic phosphorus-hydroxyl (P-OH) fragments have also been extensively studied mdpi.com. These polymers can be synthesized through various methods, including the ring-opening polymerization (ROP) of cyclic phosphorus-containing monomers. The ROP of cyclic phosphonates and phosphates is a common strategy for the controlled synthesis of functional, biodegradable polymers mdpi.com. This compound-containing monomers could potentially be designed for use in similar polymerization techniques, leading to polymers with unique properties arising from the presence of the thioamide-like linkage.

Post-polymerization modification is another powerful strategy for creating functional polymers researchgate.net. This approach involves synthesizing a precursor polymer with reactive groups and then chemically modifying these groups to introduce the desired functionality. This allows for the creation of a diverse library of polymers from a single precursor. A polymer containing this compound moieties could be synthesized and then further functionalized to create materials for specific applications, such as coatings with enhanced adhesion or flame retardancy. For example, phosphorus acid functionalized polymers have been used in coating compositions to improve properties like stain resistance epo.org.

Components in Metal-Organic Frameworks (MOFs) and Hybrid Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. This compound derivatives, with their potential for coordination through the nitrogen, sulfur, and oxygen atoms, could serve as novel organic linkers for the synthesis of new MOFs.

While the use of this compound itself as a linker in MOFs is not yet well-documented, the use of analogous phosphinic acid-based linkers has been reported researchgate.net. For example, phenylene-1,4-bis(methylphosphinic acid) has been used as an analogue of terephthalic acid to create a hydrothermally stable, permanently porous MOF. The stronger bond between the phosphinate group and trivalent metal centers, compared to carboxylates, can lead to increased MOF stability researchgate.net. This suggests that this compound-based linkers could also lead to the formation of robust and functional MOFs.